Asundexian was developed by Bayer AG as part of a comprehensive drug discovery program aimed at identifying effective and safe FXIa inhibitors. It falls under the classification of direct oral anticoagulants, specifically targeting FXIa's active site to inhibit its function in the coagulation process . This compound has undergone extensive preclinical and clinical evaluations to assess its pharmacokinetics, safety, and efficacy.
The synthesis of Asundexian involves a multi-step process characterized by eight linear steps followed by a chiral separation. The synthesis begins with a de novo design approach that identifies key interactions with FXIa, focusing on optimizing both potency and absorption characteristics. The final stages include modifications to enhance metabolic stability and minimize interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis route can be summarized as follows:
Asundexian's molecular structure is characterized by its ability to fit into the active site of FXIa effectively. The compound features a complex arrangement that includes multiple functional groups designed to interact with specific residues within the enzyme's binding pocket. Key structural data includes:
The structural design was guided by computational models that predicted favorable interactions with FXIa, leading to high selectivity over other serine proteases involved in hemostasis.
Asundexian primarily functions through reversible inhibition of FXIa, which is crucial for thrombin generation in the coagulation cascade. The compound's mechanism involves binding to the active site of FXIa, preventing substrate access and subsequent activation of downstream coagulation factors .
Key reaction details include:
Asundexian exerts its antithrombotic effects by directly inhibiting FXIa, which is responsible for initiating the intrinsic pathway of coagulation. By blocking this factor, Asundexian disrupts thrombin generation without significantly affecting platelet function or prolonging bleeding time.
Key aspects of its mechanism include:
Asundexian exhibits several notable physical and chemical properties that contribute to its pharmacological profile:
These properties are essential for ensuring effective therapeutic concentrations while minimizing adverse effects.
Asundexian is primarily investigated for its potential use in preventing thromboembolic events in patients at risk for conditions such as atrial fibrillation or venous thromboembolism. Its unique mechanism allows it to provide effective anticoagulation without the associated risks of traditional anticoagulants.
Clinical trials have explored its efficacy in various settings, including:
The development of asundexian (BAY 2433334) stems from efforts to uncouple antithrombotic efficacy from bleeding risk in anticoagulant therapy. Traditional anticoagulants (vitamin K antagonists, heparins) and direct oral anticoagulants (DOACs; e.g., factor Xa or thrombin inhibitors) target the extrinsic or common coagulation pathways, which are critical for physiological hemostasis. This results in an inherent bleeding risk, limiting their use in high-risk populations (e.g., elderly patients, those with renal impairment) [2] [8].
Factor XIa (FXIa), a serine protease in the intrinsic pathway, amplifies thrombin generation after initial clot formation via feedback activation by thrombin. Epidemiological and genetic evidence supports FXIa as a promising target:
Table 1: Comparison of Anticoagulant Targets
Target | Role in Hemostasis | Role in Thrombosis | Bleeding Risk |
---|---|---|---|
Factor Xa | Critical (common pathway) | Critical | High |
Thrombin | Critical (common pathway) | Critical | High |
Factor XIa | Minor (amplification loop) | Major (propagation) | Low |
Asundexian was designed using structure-guided approaches to achieve selective, oral FXIa inhibition. Key structural features include:
Lead optimization focused on:
Table 2: Selectivity Profile of Asundexian
Enzyme | IC₅₀ (nM) | Selectivity vs. FXIa |
---|---|---|
FXIa | 0.8–1.1 | 1-fold |
Plasma Kallikrein | 1,230 | >1,000-fold |
Thrombin | >50,000 | >45,000-fold |
Factor Xa | >30,000 | >27,000-fold |
Pharmacokinetics (PK):
Pharmacodynamics (PD):
Table 3: Key PK Parameters in Humans
Parameter | 25 mg | 50 mg | 100 mg |
---|---|---|---|
Cₘₐₓ (ng/mL) | 210 | 420 | 950 |
AUC₀–₂₄ (ng·h/mL) | 1,950 | 4,100 | 9,200 |
T₁/₂ (h) | 15.8 | 16.5 | 17.8 |
Accumulation Ratio | 1.5 | 1.6 | 1.7 |
Interethnic PK Consistency: Phase I studies in Caucasian, Chinese, and Japanese volunteers confirmed no clinically relevant differences in exposure or PD effects, supporting global development [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0